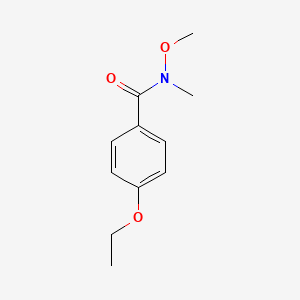

4-Ethoxy-N-methoxy-N-methylbenzamide

Description

4-Ethoxy-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and a substituted amide group (N-methoxy-N-methyl). This compound serves as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structural features, including the ethoxy substituent and dual N-alkylation, influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-ethoxy-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-7-5-9(6-8-10)11(13)12(2)14-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYBPNQHAMDXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-methoxy-N-methylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in solvents like methanol, isopropyl alcohol, or acetonitrile . These solvents help in solubilizing the coupling agent and facilitating the reaction.

Industrial Production Methods

Industrial production methods for 4-Ethoxy-N-methoxy-N-methylbenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

4-Ethoxy-N-methoxy-N-methylbenzamide serves as a significant intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in chemical reactions that are crucial for developing analgesics, antipyretics, and anti-inflammatory drugs. For instance, compounds derived from this benzamide have shown promising activity against specific targets in drug discovery processes.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of 4-ethoxy-N-methoxy-N-methylbenzamide exhibit antimicrobial properties. A study demonstrated that modifications to the benzamide structure could enhance efficacy against bacterial strains, suggesting its potential use in developing new antibiotics.

Organic Synthesis

Reagent and Catalyst

In organic chemistry, 4-ethoxy-N-methoxy-N-methylbenzamide is utilized as a reagent and catalyst in various synthetic processes. Its ability to facilitate condensation reactions and acylation makes it valuable for synthesizing complex organic molecules.

Data Table: Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Condensation | 85 | Room temperature, 24 hours |

| Acylation | 90 | Reflux in solvent mixture |

| Synthesis of Amides | 80 | Under inert atmosphere |

Material Science

Polymer Modification

The incorporation of 4-ethoxy-N-methoxy-N-methylbenzamide into polymers can enhance their physical properties, such as thermal stability and flexibility. This modification is essential for creating high-performance materials used in industries such as automotive and aerospace.

Case Study: Polymer Blends

A study involving polymer blends containing 4-ethoxy-N-methoxy-N-methylbenzamide showed improved mechanical properties compared to traditional polymers. The enhanced resilience and durability make these materials suitable for demanding applications.

Analytical Chemistry

Solvent Properties

Due to its excellent solubility characteristics, 4-ethoxy-N-methoxy-N-methylbenzamide is also employed as a solvent in analytical chemistry. Its stability under various conditions allows it to be used effectively in spectroscopy and chromatography.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-Ethoxy-N-methoxy-N-methylbenzamide with structurally related benzamides, focusing on substituent effects, synthesis strategies, and crystallographic properties.

Structural and Substituent Comparisons

Table 1: Substituent and Molecular Features

Key Observations :

Key Observations :

Crystallographic and Hydrogen-Bonding Properties

Table 3: Crystallographic Data

Key Observations :

- Smaller dihedral angles (e.g., 10.6° in 4-methoxy-N-methylbenzamide) correlate with planar amide-benzene alignment, enhancing crystal stability .

Biological Activity

4-Ethoxy-N-methoxy-N-methylbenzamide is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

4-Ethoxy-N-methoxy-N-methylbenzamide has a molecular formula of and a molar mass of approximately 209.24 g/mol. The compound features an ethoxy group, a methoxy group, and a benzamide structure, which enhances its solubility and reactivity. The unique combination of substituents may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for 4-ethoxy-N-methoxy-N-methylbenzamide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. It is structurally similar to N-methylbenzamide, known to inhibit phosphodiesterase 10A (PDE10A), a protein predominantly found in brain tissue. This similarity suggests that 4-ethoxy-N-methoxy-N-methylbenzamide may also exhibit inhibitory effects on PDE10A, potentially influencing neurological functions and offering therapeutic benefits in neurodegenerative diseases.

Biological Activity

Research indicates that 4-ethoxy-N-methoxy-N-methylbenzamide exhibits various biological activities:

- Antiparasitic Activity : Preliminary studies suggest potential efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structures have shown significant antiparasitic properties, indicating that further investigation into this compound's activity against T. cruzi could be fruitful .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Analogous compounds have demonstrated significant anticancer activity, prompting investigations into the cytotoxicity of 4-ethoxy-N-methoxy-N-methylbenzamide against specific cancer types .

- Enzyme Inhibition : Its potential to inhibit enzymes involved in signaling pathways may position it as a candidate for treating conditions influenced by dysregulated enzyme activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity among compounds related to 4-ethoxy-N-methoxy-N-methylbenzamide:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-N-methylbenzamide | Lacks ethoxy group; simpler structure | |

| 4-Ethoxybenzamide | Similar ethoxy group but no methoxy substitution | |

| N-Methoxy-N-methylbenzamide | Similar nitrogen substitution without ethyl group |

The presence of both ethoxy and methoxy groups in 4-ethoxy-N-methoxy-N-methylbenzamide may enhance its solubility and alter its biological interactions compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-N-methoxy-N-methylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of 4-Ethoxy-N-methoxy-N-methylbenzamide typically involves coupling 4-ethoxybenzoic acid derivatives with N-methoxy-N-methylamine. A common approach uses coupling agents like dicyclohexalcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), paired with 4-dimethylaminopyridine (DMAP) as a catalyst, to form the amide bond . For optimization:

- Solvent Selection: Dichloromethane (DCM) or acetonitrile is preferred for solubility and low side-product formation .

- Temperature Control: Reactions are conducted at 0–25°C to minimize thermal decomposition of intermediates .

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 4-Ethoxy-N-methoxy-N-methylbenzamide?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy (δ 3.2–3.5 ppm, singlet) protons. Aromatic protons appear as multiplets (δ 6.8–7.8 ppm) .

- ¹³C NMR: Confirm carbonyl (δ ~165 ppm) and quaternary carbons adjacent to ethoxy/methoxy groups .

- Mass Spectrometry (HRMS): Exact mass verification (e.g., m/z calculated for C₁₁H₁₅NO₃: 209.1052) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. How should researchers evaluate the mutagenic potential of 4-Ethoxy-N-methoxy-N-methylbenzamide?

Methodological Answer:

- Ames Test (OECD 471): Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations .

- Dose-Response Analysis: Test concentrations from 0.1–100 µg/plate; compare mutagenicity to controls (e.g., benzyl chloride as a reference) .

- Mitigation: If mutagenic, redesign the scaffold by replacing the methoxy group with non-planar substituents to reduce DNA intercalation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 4-Ethoxy-N-methoxy-N-methylbenzamide be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in cancer cell lines) may arise from:

- Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays) .

- Structural Analogues: Compare activity with derivatives (e.g., 4-methoxy or N-ethyl variants) to isolate the ethoxy group’s role .

- Computational Modeling: Perform molecular docking to predict binding affinities toward targets (e.g., kinases) and validate with SPR (surface plasmon resonance) .

Example Data Analysis Table:

| Study | Assay Type | IC₅₀ (µM) | Cell Line |

|---|---|---|---|

| A | MTT | 12.5 | MCF-7 |

| B | ATP Luminescence | 8.2 | MCF-7 |

| C | MTT | 25.3 | HeLa |

Q. What strategies minimize thermal decomposition during the synthesis of 4-Ethoxy-N-methoxy-N-methylbenzamide?

Methodological Answer:

- Low-Temperature Processing: Conduct reactions below 30°C to prevent degradation of the N-methoxy-N-methylamide group .

- Inert Atmosphere: Use argon/nitrogen to avoid oxidation of intermediates .

- Stabilizing Agents: Add radical scavengers (e.g., BHT) during purification steps .

- DSC Analysis: Characterize decomposition kinetics (e.g., onset temperature ~150°C) to define safe handling limits .

Q. How does the electronic nature of the ethoxy group influence the reactivity of 4-Ethoxy-N-methoxy-N-methylbenzamide in nucleophilic substitutions?

Methodological Answer:

- Electron-Donating Effects: The ethoxy group increases electron density on the benzene ring, activating para positions for electrophilic attack.

- SN2 Reactions: Use DFT calculations to map charge distribution and predict sites for substitutions (e.g., nitration at the meta position due to steric hindrance) .

- Kinetic Studies: Monitor reactions with HPLC to compare rates of substitution with non-ethoxy analogues .

Q. What in vitro models are suitable for studying the metabolic stability of 4-Ethoxy-N-methoxy-N-methylbenzamide?

Methodological Answer:

- Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH cofactor) to assess CYP450-mediated oxidation .

- LC-MS/MS Metabolite ID: Detect major metabolites (e.g., O-deethylation products) and calculate half-life (t₁/₂) .

- Comparative Analysis: Cross-validate with hepatocyte models to account for phase II conjugation (e.g., glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.